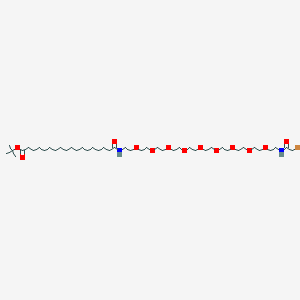
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Carbamoylation: The ethylcarbamoyl group is introduced via carbamoylation reactions.
Protection: The carboxyl group is protected using t-butyl groups to prevent unwanted reactions during subsequent steps
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound makes it highly reactive in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Carboxyl Compound: The deprotection reaction yields the free carboxyl compound
科学研究应用
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to link biomolecules for various assays and studies.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound finds applications in the formulation of specialty chemicals and materials
作用机制
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further participate in chemical reactions. These properties make it a versatile tool in chemical synthesis and bioconjugation .
相似化合物的比较
- 17-(Bromoacetamido-PEG3-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)nonanoic t-butyl ester
Comparison:
- PEG Chain Length: The primary difference between these compounds lies in the length of the PEG chain. The PEG9 variant has a longer chain compared to PEG3 and PEG6, which can influence its solubility and reactivity.
- Functional Groups: All these compounds contain a bromide group and a t-butyl protected carboxyl group, making them suitable for similar types of reactions.
- Applications: While the core applications remain similar, the choice of PEG chain length can be tailored to specific needs in chemical synthesis and bioconjugation .
属性
分子式 |
C44H85BrN2O13 |
|---|---|
分子量 |
930.1 g/mol |
IUPAC 名称 |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C44H85BrN2O13/c1-44(2,3)60-43(50)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-41(48)46-20-22-51-24-26-53-28-30-55-32-34-57-36-38-59-39-37-58-35-33-56-31-29-54-27-25-52-23-21-47-42(49)40-45/h4-40H2,1-3H3,(H,46,48)(H,47,49) |
InChI 键 |
NOKXBAZLIQQFMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



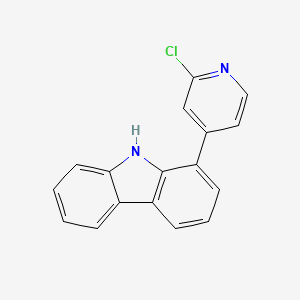
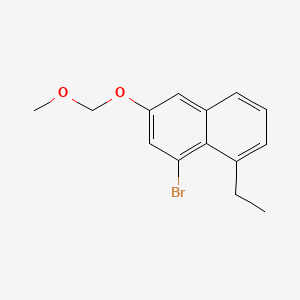
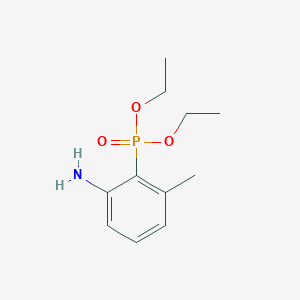
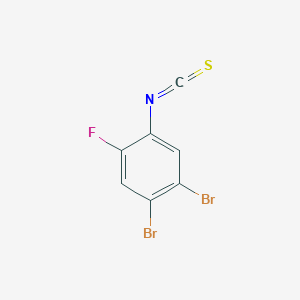
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
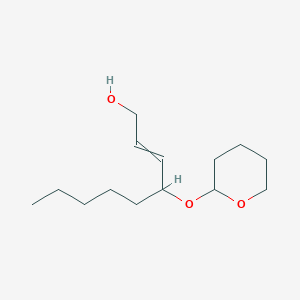
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
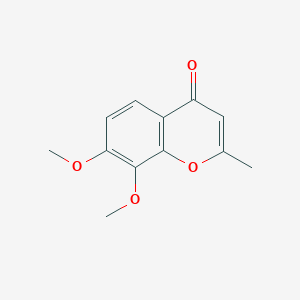
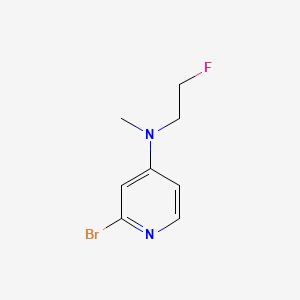
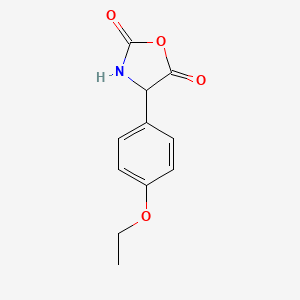

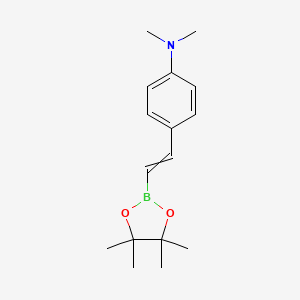
![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
